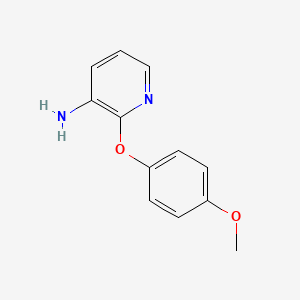

2-(4-Methoxyphenoxy)pyridin-3-amine

Overview

Description

“2-(4-Methoxyphenoxy)pyridin-3-amine” is a compound with the CAS Number: 170440-07-0 and a molecular weight of 216.24 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

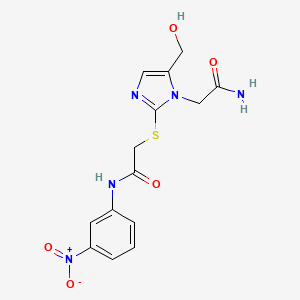

Molecular Structure Analysis

The linear formula of “2-(4-Methoxyphenoxy)pyridin-3-amine” is C12H12N2O2 . The InChI Code is 1S/C12H12N2O2/c1-15-9-4-6-10 (7-5-9)16-12-11 (13)3-2-8-14-12/h2-8H,13H2,1H3 .Physical And Chemical Properties Analysis

“2-(4-Methoxyphenoxy)pyridin-3-amine” is a solid substance with a molecular weight of 216.24 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

1. Synthesis and Characterization in Manganese(II) Complexes

2-(4-Methoxyphenoxy)pyridin-3-amine and related ligands have been utilized in the synthesis and characterization of manganese(II) complexes. These complexes demonstrate varied magnetic properties and coordination modes, contributing to research in coordination chemistry and magnetism (Wu et al., 2004).

2. Catalysis in Cyclohexene Oxide/Carbon Dioxide Copolymerization

In polymer chemistry, chromium(III) complexes incorporating ligands related to 2-(4-Methoxyphenoxy)pyridin-3-amine have been studied for their ability to catalyze the copolymerization of cyclohexene oxide and carbon dioxide. This research is significant for developing sustainable polymer production methods (Devaine-Pressing et al., 2015).

3. Interaction with Primary Amines in Organometallic Chemistry

The compound has been studied in the context of reactions with primary amines, leading to the formation of aminophenylcarbene complexes. This is particularly relevant in the field of organometallic chemistry and the study of metal-carbene bonds (Fischer et al., 1971).

4. Study of Ligand Coordination Chemistry

Research on amine-bis(phenolato)chromium(III) chloride complexes, which include similar ligands, has provided insights into ligand coordination chemistry and its impact on catalytic activities. This is vital for understanding and improving catalyst design in various chemical reactions (Kozak et al., 2015).

5. Synthesis and Deprotonation Studies

The synthesis and deprotonation of compounds structurally similar to 2-(4-Methoxyphenoxy)pyridin-3-amine have been explored, providing insights into chemical reactivity and the potential for creating new compounds with varied properties (Rebstock et al., 2003).

6. Investigation in Protonation and Hydrogen Bonding

Studies on related compounds have explored their protonation sites and hydrogen bonding patterns. Such research is crucial for understanding molecular interactions and designing compounds with specific properties (Böck et al., 2021).

7. Use in Palladium(II) Complexes as Catalysts

The use of related ligands in the formation of Palladium(II) complexes has been investigated for their catalytic properties, especially in olefin methoxycarbonylation. This research contributes to the field of catalysis and industrial chemical processes (Zulu et al., 2020).

Safety and Hazards

properties

IUPAC Name |

2-(4-methoxyphenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-9-4-6-10(7-5-9)16-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHHURQEIGRWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2375668.png)

![(Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2375673.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2375674.png)

![(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2375675.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2375678.png)

![7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)